![molecular formula C8H11N3O3S B13947173 6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)
6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The exact industrial processes are usually kept confidential by manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 5,6,7,8-tetrahydro-6-hydroxymethylpterin
Uniqueness
What sets 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one apart is its unique methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C8H11N3O3S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
6-methylsulfonyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)11-3-2-7-6(5-11)4-9-8(12)10-7/h4H,2-3,5H2,1H3,(H,9,10,12) |
Clave InChI |
FRWRWTAXERPQOK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC2=C(C1)C=NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


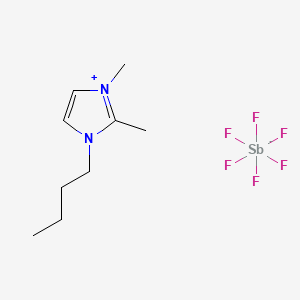
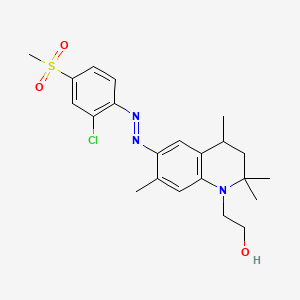
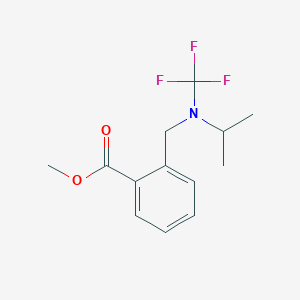
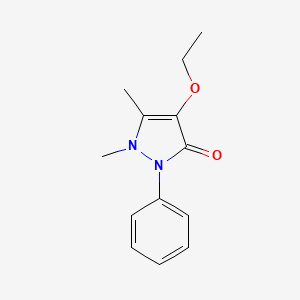
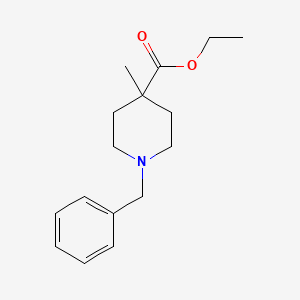
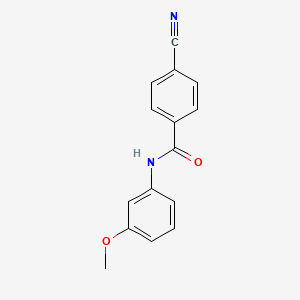
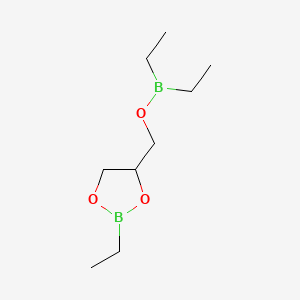
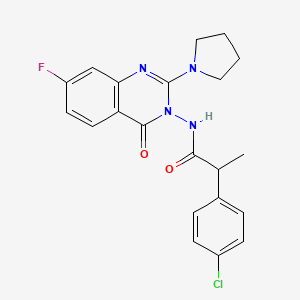
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)


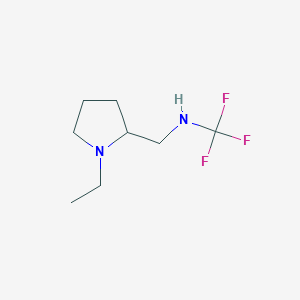
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
